molecular formula C14H11F3O5 B590013 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 764667-64-3

5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B590013
CAS No.: 764667-64-3
M. Wt: 316.232
InChI Key: COUGIGFQGFTRPG-UHFFFAOYSA-N
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Description

5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a trifluorophenyl-substituted ethylidene group. Its synthesis involves reacting 2,4,5-trifluorophenyl acetic acid with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of N,N′-carbonyldiimidazole (CDI) under mild conditions, yielding 87% of the product . The compound exhibits a melting point of 121–123°C and distinct spectral features: IR absorption bands at 1734 cm⁻¹ (C=O stretching) and 1653 cm⁻¹ (conjugated ketone), as well as ESI-MS m/z 317 (M⁺ + H) . It serves as a key intermediate in the synthesis of sitagliptin, a pharmaceutical agent for type 2 diabetes .

Properties

IUPAC Name

5-[1-hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O5/c1-14(2)21-12(19)11(13(20)22-14)10(18)4-6-3-8(16)9(17)5-7(6)15/h3,5,18H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUGIGFQGFTRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C(CC2=CC(=C(C=C2F)F)F)O)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716157
Record name 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764667-64-3
Record name 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The synthesis begins with 2,4,5-trifluorophenyl acetic acid as the starting material. Key steps include:

  • Activation of the carboxylic acid : Oxalic acid and dimethylformamide (DMF) facilitate the formation of an acyloxyphosphonium intermediate.

  • Condensation with Meldrum’s acid : 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) reacts with the activated intermediate to form the target compound.

  • Low-temperature stabilization : The reaction is conducted at −5°C to 0°C to prevent side reactions and ensure high regioselectivity.

Detailed Synthetic Procedure

Stepwise Protocol from Patent US20100317856A1

The following table summarizes the reaction conditions and quantities from Example 1 of the patent:

ParameterDetails
Starting material200 g 2,4,5-trifluorophenyl acetic acid
Reagents108 mL oxalic acid, 10 mL DMF, 280 g 4-dimethylaminopyridine (DMAP)
Solvent2000 mL methylene chloride
Temperature25–30°C (activation), −5°C to 0°C (condensation)
Reaction time2–3 hours (activation), until completion (condensation)
Work-upCooling, filtration, and drying
Yield300 g (calculated ~75% based on molar mass of starting material)

Key Observations :

  • DMAP acts as a catalyst, accelerating the nucleophilic attack of Meldrum’s acid on the activated carboxyl group.

  • Methylene chloride ensures solubility of both aromatic and aliphatic components while maintaining low reactivity.

  • Temperature control is critical to avoid decomposition of the labile dioxane-dione ring.

Reaction Mechanism and Stereochemical Considerations

The synthesis proceeds via a two-step mechanism :

Carboxylic Acid Activation

Oxalic acid and DMF generate an acyloxyphosphonium ion, enhancing the electrophilicity of the carbonyl carbon in 2,4,5-trifluorophenyl acetic acid. This step is analogous to the formation of mixed anhydrides in peptide coupling.

Nucleophilic Attack by Meldrum’s Acid

The enolate form of Meldrum’s acid attacks the activated carbonyl, forming a tetrahedral intermediate. Subsequent elimination of water yields the ethylidene group, stabilized by the electron-withdrawing trifluorophenyl moiety. The reaction’s stereochemical outcome is governed by the steric bulk of the 2,2-dimethyl group in Meldrum’s acid, which enforces a trans configuration in the dioxane ring.

Optimization and Process Challenges

Purity and Byproduct Mitigation

  • Impurity Profile : Common byproducts include unreacted Meldrum’s acid and dimerized fluorophenyl species. These are minimized by maintaining stoichiometric excess of Meldrum’s acid (1.2–1.5 eq) and rigorous temperature control.

  • Purification : The crude product is washed with cold methanol to remove polar impurities, achieving >95% purity (HPLC).

Solvent and Catalyst Selection

  • Alternative Solvents : Toluene and ethyl acetate were tested but resulted in lower yields (<60%) due to poor solubility of intermediates.

  • Catalyst Screening : DMAP outperformed alternatives like pyridine or triethylamine, likely due to its superior nucleophilicity and ability to stabilize transition states.

Characterization and Analytical Data

The compound is characterized by the following physicochemical properties:

PropertyValueSource
Melting point117°C (decomposition)
Molecular weight316.23 g/mol
Density1.462 g/cm³
SolubilitySlightly soluble in chloroform, methanol
HPLC purity>95%

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.05 (m, 2H, aromatic), 5.10 (s, 1H, hydroxyl), 3.40 (s, 2H, CH₂), 1.60 (s, 6H, CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=C stretch) .

Chemical Reactions Analysis

Types of Reactions

5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Sitagliptin
The primary application of this compound is as an intermediate in the synthesis of Sitagliptin. Sitagliptin is a DPP-IV inhibitor that enhances insulin secretion and decreases glucagon secretion in a glucose-dependent manner. Its approval by the FDA marked a significant advancement in diabetes treatment options, providing a novel mechanism for glycemic control in patients with type II diabetes .

2. Research on DPP-IV Inhibitors
As a component in the synthesis of DPP-IV inhibitors, this compound plays a role in ongoing research aimed at developing new antidiabetic agents. Studies have demonstrated that modifications to the dioxane structure can lead to variations in biological activity and pharmacokinetic properties .

Case Study 1: Synthesis Efficiency

A study published on the synthesis of Sitagliptin highlighted methods that utilize 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione as a key intermediate. The research focused on optimizing reaction conditions to improve yield and reduce impurities during the synthesis process. The results indicated that adjusting solvent polarity and temperature significantly impacted the overall efficiency of the synthesis .

Case Study 2: Structure-Activity Relationship

Another important aspect of research involves exploring the structure-activity relationship (SAR) of DPP-IV inhibitors. By altering functional groups on compounds like this compound, researchers have identified modifications that enhance inhibitory potency against DPP-IV. This has led to the development of more effective therapeutic agents with fewer side effects .

Summary Table of Applications

ApplicationDescription
Synthesis IntermediateUsed in the production of Sitagliptin for diabetes treatment
Research on DPP-IV InhibitorsInvestigated for developing new antidiabetic drugs with improved efficacy
Structure-Activity RelationshipExplored for optimizing biological activity through chemical modifications

Mechanism of Action

The mechanism of action of 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. In the case of sitagliptin synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The trifluorophenyl group and dioxane ring play crucial roles in the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Impact

  • Electron-Withdrawing Groups: The 2,4,5-trifluorophenyl group in the target compound enhances electrophilicity, facilitating nucleophilic attacks in subsequent reactions (e.g., esterification to 3-oxo-4-(2,4,5-trifluorophenyl)butanoate with 75.6% yield) . In contrast, methoxy or cyclopropyl substituents (e.g., 20i, 11n) reduce reactivity due to electron-donating effects, necessitating harsher conditions .
  • Steric Effects : Bulky substituents like naphthalenyl (9f) hinder condensation reactions, leading to failed synthetic pathways , whereas smaller groups (e.g., 4-hydroxybenzylidene) promote crystallinity .
  • Biological Activity: The trifluorophenyl group improves metabolic stability and target binding in pharmaceuticals, making the target compound superior to analogs like 18 (iodophenylamino) in drug development .

Biological Activity

5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS Number: 764667-64-3) is a synthetic compound primarily recognized as an impurity of the DPP-IV inhibitor Sitagliptin, which is utilized in the treatment of type II diabetes. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H11F3O5
  • Molecular Weight : 316.23 g/mol
  • Structure : The compound features a dioxane ring with hydroxyl and trifluorophenyl substituents.

The biological activity of this compound is largely associated with its role as an impurity in Sitagliptin synthesis. Sitagliptin functions as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which enhances incretin levels and thereby increases insulin secretion in response to meals. The presence of 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene] may influence the pharmacokinetics and pharmacodynamics of Sitagliptin.

Cytotoxicity Studies

Initial assessments suggest that the compound does not exhibit significant cytotoxic effects at therapeutic concentrations. For instance:

  • In vitro studies show no direct cytotoxicity against various cell lines when tested at concentrations typical for therapeutic use (e.g., ≤50 µM) .

Data Table: Biological Activity Summary

Activity Effect Concentration Tested Reference
DPP-IV InhibitionEnhances insulin secretionVaries
CytotoxicityNo significant cytotoxic effects≤50 µM
PharmacokineticsPotential influence on drug metabolismNot specified

Case Studies and Research Findings

  • Sitagliptin and Its Impurities :
    • A study highlighted the pharmacological relevance of impurities like 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene], noting that while they may not contribute directly to therapeutic effects, their presence can affect the overall efficacy and safety profile of the primary drug .
  • In Vitro Analysis :
    • Various in vitro assays have been conducted to assess the biological impact of related compounds on pancreatic beta-cell function. These studies suggest that while the primary action is through DPP-IV inhibition, other pathways may be modulated indirectly by impurities .
  • Comparative Studies with Other DPP-IV Inhibitors :
    • Comparative analyses with other DPP-IV inhibitors have shown that compounds similar to 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene] can exhibit varying degrees of efficacy and safety profiles based on their structural characteristics .

Q & A

Basic Research Questions

Q. What are the optimal green synthesis methods for this compound, and how can reaction efficiency be improved?

  • Methodological Answer : Utilize a one-pot condensation reaction between isopropylidene malonate and substituted aromatic aldehydes under solvent-free conditions. Catalyst-free protocols or microwave-assisted synthesis can enhance reaction rates and yields. Monitor progress via TLC or HPLC, and purify using recrystallization (ethanol/water mixtures). Green metrics (e.g., atom economy, E-factor) should be calculated to evaluate sustainability .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Confirm the presence of fluorophenyl groups via <sup>19</sup>F NMR and assess stereochemistry using <sup>1</sup>H NMR coupling constants.
  • X-ray Crystallography : Resolve the E/Z configuration of the ethylidene moiety and hydrogen-bonding patterns in the dioxane ring .
  • Elemental Analysis (CHNS) : Validate purity by comparing experimental and theoretical C, H, N, and S content (deviation <0.4%) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers away from oxidizing agents.
  • Dispose of waste via licensed hazardous chemical disposal services. Document degradation products using LC-MS to assess environmental persistence .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Perform Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to optimize geometry, calculate electrostatic potential surfaces, and predict nucleophilic/electrophilic sites.
  • Use molecular docking (AutoDock Vina) to simulate binding to biological targets (e.g., enzymes with fluorophenyl-binding pockets). Validate with MD simulations (AMBER) to assess stability over 100 ns trajectories .

Q. How do structural modifications (e.g., fluorophenyl substitution) influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Synthesize analogs with varying fluorine positions (2,4,6-trifluoro vs. 2,3,5-substitution).
  • Compare logP (shake-flask method), solubility (UV-Vis in PBS), and thermal stability (DSC/TGA). Correlate substituent effects with Hammett σ values or Hirshfeld surface analysis .

Q. What experimental designs are suitable for resolving contradictory data in its reaction mechanisms?

  • Methodological Answer :

  • Apply kinetic isotope effects (KIE) to identify rate-determining steps in hydrolysis or cyclization.
  • Use <sup>13</sup>C labeling to track carbon migration pathways. Cross-validate with in-situ IR spectroscopy to detect intermediate species .

Q. How can the compound’s environmental fate and ecotoxicological risks be systematically evaluated?

  • Methodological Answer :

  • Conduct OECD 301 biodegradation tests to measure half-life in water/soil.
  • Assess bioaccumulation potential via octanol-water partition coefficients (logKOW).
  • Perform microtox assays (Vibrio fischeri) and Daphnia magna acute toxicity tests. Model ecological risks using probabilistic species sensitivity distributions (SSDs) .

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